molecular formula C6H4N4O B11773237 Pyrazino[2,3-d]pyridazin-5(6H)-one

Pyrazino[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11773237
M. Wt: 148.12 g/mol
InChI Key: PMAXBQOLIUDQFF-UHFFFAOYSA-N
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Description

Pyrazino[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a fused ring system composed of pyrazine and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of vicinal dinitriles with hydrazine hydrate, leading to the formation of the desired heterocyclic system . Another approach involves the use of aza-Diels-Alder reactions, which provide a highly regioselective synthesis of pyridazin-3-amines under neutral conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Pyrazino[2,3-d]pyridazin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazino[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-d]pyridazin-5(6H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

7H-pyrazino[2,3-d]pyridazin-8-one

InChI

InChI=1S/C6H4N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h1-3H,(H,10,11)

InChI Key

PMAXBQOLIUDQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=NNC2=O

Origin of Product

United States

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